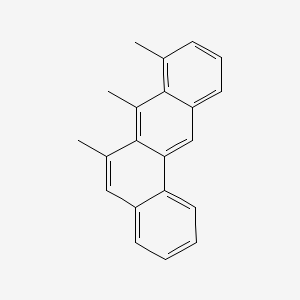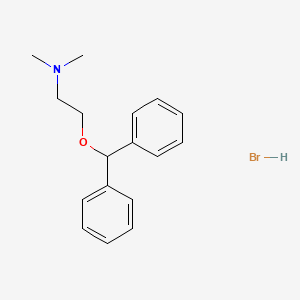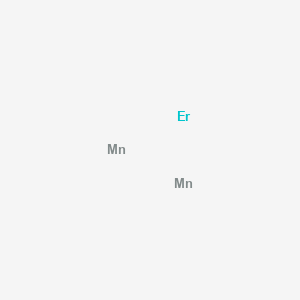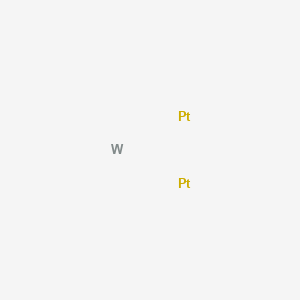![molecular formula C9H12S2 B14713103 [Bis(methylsulfanyl)methyl]benzene CAS No. 14252-44-9](/img/structure/B14713103.png)
[Bis(methylsulfanyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(methylsulfanyl)methyl]benzene typically involves the reaction of benzene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of benzene with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Bromine in carbon tetrachloride under UV light for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[Bis(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [Bis(methylsulfanyl)methyl]benzene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Difluoro-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-3-(methylsulfanyl)benzene
- 1-(Chloromethyl)-2-(methylsulfanyl)benzene
Uniqueness
[Bis(methylsulfanyl)methyl]benzene is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties compared to similar compounds. These properties include enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
14252-44-9 |
|---|---|
Molekularformel |
C9H12S2 |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
bis(methylsulfanyl)methylbenzene |
InChI |
InChI=1S/C9H12S2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
MNBBRXLSLIDMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)










